2,3-Difluoro-4-iodopyridine
Overview
Description
2,3-Difluoro-4-iodopyridine is a pyridine derivative . It is a colorless or white to yellow to brown solid or liquid . The molecular formula is C5H2F2IN .
Synthesis Analysis
The synthesis of 2,3-Difluoro-4-iodopyridine involves various methods. One method involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF . Another method involves the deamination reaction of 2-hydrazino-3,6-difluropyridine in the presence of NaOH .Molecular Structure Analysis
The molecular weight of 2,3-Difluoro-4-iodopyridine is 240.98 . The InChI code is 1S/C5H2F2IN/c6-4-3 (8)1-2-9-5 (4)7/h1-2H .Physical And Chemical Properties Analysis
2,3-Difluoro-4-iodopyridine has a melting point of 66-68 °C and a boiling point of 213 °C . It has a density of 2.129 . The storage temperature is under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
2,3-Difluoro-4-iodopyridine is a chemical compound with the molecular formula C5H2F2IN . It’s a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
In terms of its use in scientific research, fluorinated pyridines, such as 2,3-Difluoro-4-iodopyridine, are often used in the synthesis of various organic compounds . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .
Fluoropyridines are of interest due to their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They are often used in the search for new agricultural products having improved physical, biological, and environmental properties .
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Synthesis of Fluorinated Pyridines
- Field: Organic Chemistry
- Application: 2,3-Difluoro-4-iodopyridine can be used in the synthesis of fluorinated pyridines . Fluoropyridines have interesting physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
- Method: The specific methods of synthesis can vary, but they often involve complex reactions under controlled conditions .
- Results: The synthesis of fluoropyridines can lead to the creation of new compounds with unique properties .
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Preparation of Active Pharmaceutical Ingredients (APIs)
- Field: Pharmaceutical Chemistry
- Application: Dihalogenated heterocyclic building blocks like 2,3-Difluoro-4-iodopyridine are commonly used as molecular scaffolds for active pharmaceutical ingredients (APIs) .
- Method: The specific methods of preparation can vary, but they often involve complex reactions under controlled conditions .
- Results: The preparation of APIs can lead to the creation of new drugs with unique properties .
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Synthesis of Herbicides and Insecticides
- Field: Agricultural Chemistry
- Application: Fluoropyridines, such as 2,3-Difluoro-4-iodopyridine, have been used as starting materials for the synthesis of some herbicides and insecticides .
- Method: The specific methods of synthesis can vary, but they often involve complex reactions under controlled conditions .
- Results: The synthesis of herbicides and insecticides can lead to the creation of new compounds with unique properties .
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Radiobiology
- Field: Radiobiology
- Application: Synthetic methods for preparation of F 18 substituted pyridines, which present a special interest as potential imaging agents for various biological applications .
- Method: The specific methods of preparation can vary, but they often involve complex reactions under controlled conditions .
- Results: The preparation of F 18 substituted pyridines can lead to the creation of new compounds with unique properties .
Safety And Hazards
Future Directions
Fluoropyridines, including 2,3-Difluoro-4-iodopyridine, have potential applications in various fields. They are used as molecular scaffolds for active pharmaceutical ingredients (APIs) and substrates for synthetic chemistry . They are also used in the search for new agricultural products having improved physical, biological, and environmental properties . The interest toward development of fluorinated chemicals has been steadily increased .
properties
IUPAC Name |
2,3-difluoro-4-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F2IN/c6-4-3(8)1-2-9-5(4)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXBVJWFQNYGJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F2IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466207 | |
Record name | 2,3-DIFLUORO-4-IODOPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40466207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-4-iodopyridine | |
CAS RN |
851386-34-0 | |
Record name | 2,3-DIFLUORO-4-IODOPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40466207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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